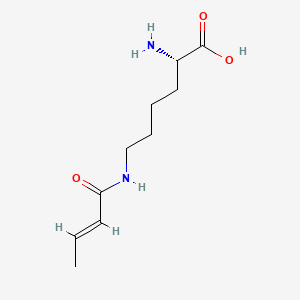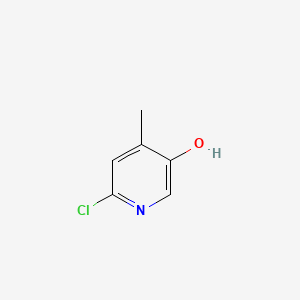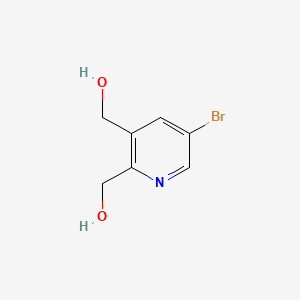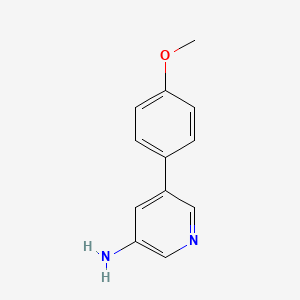
Lysine(crotonyl)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lysine(crotonyl)-OH is a compound that features a crotonyl group attached to the amino acid lysineLysine crotonylation is a relatively recent discovery in the field of protein modifications and has been found to play significant roles in various biological processes, including gene regulation, cell proliferation, and differentiation .
Applications De Recherche Scientifique
Lysine(crotonyl)-OH has several important applications in scientific research:
Gene Regulation: Crotonylation of histones is associated with active gene promoters and enhancers, playing a crucial role in gene transcription regulation
Cell Proliferation and Differentiation: This modification is involved in various cellular processes, including cell division and growth
Disease Research: Dysregulation of lysine crotonylation has been linked to several diseases, including cancer, cardiovascular diseases, and neuropsychiatric disorders
Epigenetics: Lysine crotonylation is a key player in the field of epigenetics, providing insights into how gene expression is regulated by chemical modifications of histones
Mécanisme D'action
Target of Action
Lysine(crotonyl)-OH, or lysine crotonylation, is a posttranslational modification that primarily targets both histone and non-histone proteins . This modification is involved in diverse biological processes and diseases such as neuropsychiatric disease, carcinogenesis, spermatogenesis, tissue injury, and inflammation .
Mode of Action
Lysine crotonylation interacts with its targets by adding a crotonyl group to lysine residues on proteins. This process is catalyzed reversibly by crotonyltransferases and decrotonylases . The crotonyl group’s unique carbon-carbon π-bond structure indicates that lysine crotonylation may use distinct regulatory mechanisms from other types of lysine acylation .
Biochemical Pathways
Lysine crotonylation is involved in various biochemical pathways. It is particularly enriched in nuclear proteins involved in RNA processing, nucleic acid metabolism, and chromosome organization . Dysregulation of enzymes like glutaryl-CoA dehydrogenase (GCDH) and enoyl-CoA hydratase short chain 1 (ECHS1) can lead to the accumulation of the intermediate metabolite crotonyl-CoA, a precursor for histone lysine crotonylation .
Pharmacokinetics
It is known that the modification is regulated by the intracellular concentration of crotonyl-coa, the substrate used by crotonyltransferases . The enzymes that add and remove the crotonyl group can also influence the bioavailability of lysine crotonylation .
Result of Action
The addition of a crotonyl group to lysine residues can influence protein structure and modulate their stability, localization, and activity .
Action Environment
The action of lysine crotonylation can be influenced by various environmental factors. For example, the level of lysine crotonylation can be affected by the availability of crotonyl-CoA, which can be influenced by cellular metabolism and potentially environmental factors
Analyse Biochimique
Biochemical Properties
Lysine(crotonyl)-OH interacts with a variety of enzymes, proteins, and other biomolecules. It is involved in the regulation of diverse biological processes, including cytoplasmic translation and structural constituent of ribosome . It also plays a significant role in the pathogenicity of certain organisms, suggesting a significant role for this compound in these processes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is recognized as an indicator of active genes and participates in the male germ cell differentiation process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that different nutritional conditions have a significant influence on the this compound levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with numerous enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The majority of crotonylated proteins were found to be distributed in the cytoplasm (35%), mitochondria (26%), and nucleus (22%) .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. It is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lysine(crotonyl)-OH can be synthesized through the enzymatic activity of crotonyltransferases, which transfer a crotonyl group from crotonyl-CoA to the lysine residue. This process is reversible and can be catalyzed by decrotonylases . The reaction typically occurs under physiological conditions, with the presence of crotonyl-CoA as a substrate.
Industrial Production Methods: While the industrial production of this compound is not extensively documented, it is likely that similar enzymatic processes are employed on a larger scale. The use of recombinant enzymes and optimized reaction conditions can facilitate the efficient production of this compound for research and potential therapeutic applications .
Analyse Des Réactions Chimiques
Types of Reactions: Lysine(crotonyl)-OH primarily undergoes acylation reactions, where the crotonyl group is added or removed from the lysine residue. This modification can influence the charge and structure of the protein, affecting its function and interactions .
Common Reagents and Conditions:
Crotonyl-CoA: The primary donor molecule for the crotonyl group.
Crotonyltransferases: Enzymes that catalyze the addition of the crotonyl group.
Decrotonylases: Enzymes that remove the crotonyl group.
Major Products Formed: The major product of these reactions is the crotonylated lysine residue, which can be part of histone or non-histone proteins. This modification can lead to changes in gene expression and protein function .
Comparaison Avec Des Composés Similaires
Lysine(crotonyl)-OH is unique due to its crotonyl group, which imparts distinct structural and functional properties compared to other lysine modifications. Similar compounds include:
Lysine(acetyl)-OH: Involves the addition of an acetyl group, affecting gene expression and protein function
Lysine(methyl)-OH: Involves the addition of a methyl group, influencing chromatin structure and gene regulation
Lysine(succinyl)-OH: Involves the addition of a succinyl group, impacting protein stability and function
This compound stands out due to its unique carbon-carbon double bond, which provides a rigid planar conformation and distinct regulatory mechanisms .
Propriétés
IUPAC Name |
(2S)-2-amino-6-[[(E)-but-2-enoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-2-5-9(13)12-7-4-3-6-8(11)10(14)15/h2,5,8H,3-4,6-7,11H2,1H3,(H,12,13)(H,14,15)/b5-2+/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHPCCLNIDDVFG-NCJLJLRUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCCCCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NCCCC[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














